Cas no 2137972-63-3 ({3-Oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride)
{3-Oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- {3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride
- 2137972-63-3
- EN300-704692
- {3-Oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride
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- Inchi: 1S/C8H11ClO5S/c9-15(11,12)4-6-8(1-2-13-5-8)3-7(10)14-6/h6H,1-5H2
- InChI Key: WBDUZOAGIQNZCK-UHFFFAOYSA-N
- SMILES: ClS(CC1C2(COCC2)CC(=O)O1)(=O)=O
Computed Properties
- Exact Mass: 254.0015723g/mol
- Monoisotopic Mass: 254.0015723g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 78Ų
{3-Oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-704692-0.05g |
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride |
2137972-63-3 | 95.0% | 0.05g |
$1032.0 | 2025-03-12 | |
| Enamine | EN300-704692-0.1g |
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride |
2137972-63-3 | 95.0% | 0.1g |
$1081.0 | 2025-03-12 | |
| Enamine | EN300-704692-0.25g |
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride |
2137972-63-3 | 95.0% | 0.25g |
$1131.0 | 2025-03-12 | |
| Enamine | EN300-704692-0.5g |
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride |
2137972-63-3 | 95.0% | 0.5g |
$1180.0 | 2025-03-12 | |
| Enamine | EN300-704692-1.0g |
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride |
2137972-63-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-12 | |
| Enamine | EN300-704692-2.5g |
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride |
2137972-63-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-12 | |
| Enamine | EN300-704692-5.0g |
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride |
2137972-63-3 | 95.0% | 5.0g |
$3562.0 | 2025-03-12 | |
| Enamine | EN300-704692-10.0g |
{3-oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride |
2137972-63-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-12 |
{3-Oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on {3-Oxo-2,7-dioxaspiro[4.4]nonan-1-yl}methanesulfonyl chloride
{3-Oxo-2,7-Dioxaspiro[4.4]Nonan-1-yl}Methanesulfonyl Chloride: A Comprehensive Overview
{3-Oxo-2,7-Dioxaspiro[4.4]Nonan-1-yl}Methanesulfonyl Chloride, with the CAS number 2137972-63-3, is a compound of significant interest in contemporary chemical research. This compound belongs to the class of sulfonating agents and is widely utilized in various organic synthesis processes. The structure of this compound is characterized by a spiro ring system, which is a unique feature that contributes to its reactivity and versatility in chemical reactions.
The spiro ring system in {3-Oxo-2,7-Dioxaspiro[4.4]Nonan-1-yl} is a key structural element that has been extensively studied for its role in enhancing the stability and reactivity of the molecule. Recent studies have shown that this spiro structure can significantly influence the electronic properties of the compound, making it an ideal candidate for use in various catalytic processes. The presence of the sulfonyl chloride group further enhances its utility as a sulfonating agent, enabling it to participate in a wide range of substitution and addition reactions.
One of the most notable applications of {3-Oxo-2,7-Dioxaspiro[4.4]Nonan-1-yl}Methanesulfonyl Chloride is in the synthesis of biologically active compounds. Researchers have demonstrated that this compound can be effectively used as an intermediate in the construction of complex molecular frameworks, particularly those with spirocyclic cores. Its ability to facilitate the formation of stable intermediates has made it a valuable tool in drug discovery and development.
In terms of physical properties, this compound exhibits a high degree of thermal stability, which makes it suitable for use in high-temperature reaction conditions. Additionally, its solubility characteristics have been optimized for various solvents, further expanding its applicability in organic synthesis. Recent advancements in analytical techniques have allowed for precise determination of its physical and chemical properties, providing researchers with a comprehensive understanding of its behavior under different conditions.
The chemical synthesis of {3-Oxo-2,7-Dioxaspiro[4.4]Nonan-1-yl}Methanesulfonyl Chloride involves a multi-step process that requires careful control over reaction conditions to ensure optimal yields and purity. The synthesis typically begins with the preparation of the spiro ring system, followed by functionalization with the sulfonyl chloride group. This process has been refined through extensive research, with recent studies focusing on improving reaction efficiency and minimizing by-product formation.
From an environmental perspective, the compound's degradation pathways and ecological impact have been thoroughly investigated. Studies indicate that it undergoes rapid degradation under certain environmental conditions, reducing its potential to accumulate in ecosystems. This information is crucial for ensuring safe handling and disposal practices during industrial applications.
In conclusion, {3-Oxo-2,7-Dioxaspiro[4.4]Nonan-1-yl}Methanesulfonyl Chloride stands out as a versatile and valuable compound in modern chemical research. Its unique structural features, combined with its favorable physical and chemical properties, make it an indispensable tool in organic synthesis and drug discovery. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an even greater role in advancing chemical science.
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